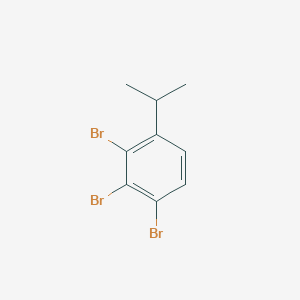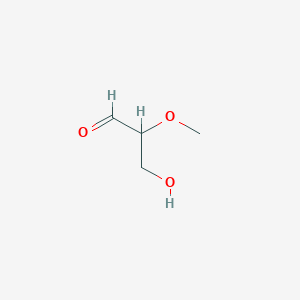
3-Hydroxy-2-methoxypropanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2-methoxypropanal is an organic compound with the molecular formula C4H8O3 It is a derivative of propanal, where the hydrogen atoms on the second and third carbon atoms are replaced by a hydroxyl group and a methoxy group, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methoxypropanal can be achieved through several methods. One common approach involves the reaction of 3-hydroxypropanal with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate hemiacetal, which then undergoes dehydration to yield the desired product.
Another method involves the oxidation of 3-methoxy-1-propanol using an oxidizing agent such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction conditions typically include a solvent such as dichloromethane or acetone and are carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as zeolites or metal oxides can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-2-methoxypropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-methoxy-2-oxopropanal using oxidizing agents like PCC or KMnO4.
Reduction: Reduction of this compound with reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) yields 3-methoxy-1,2-propanediol.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, KMnO4, dichloromethane, acetone, room temperature.
Reduction: NaBH4, LiAlH4, ethanol, tetrahydrofuran (THF), room temperature.
Substitution: SOCl2, PBr3, pyridine, dichloromethane, room temperature.
Major Products Formed
Oxidation: 3-Methoxy-2-oxopropanal.
Reduction: 3-Methoxy-1,2-propanediol.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
3-Hydroxy-2-methoxypropanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2-methoxypropanal involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The hydroxyl and methoxy groups allow it to participate in hydrogen bonding and other interactions, influencing its reactivity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-2-methylpropanal: Similar structure but with a methyl group instead of a methoxy group.
3-Hydroxy-2-(hydroxymethyl)propanal: Contains an additional hydroxymethyl group.
3-Methoxy-2-oxopropanal: An oxidized form of 3-Hydroxy-2-methoxypropanal.
Uniqueness
This compound is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical properties. These functional groups enhance its solubility in polar solvents and its reactivity in various chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
4448-68-4 |
|---|---|
Formule moléculaire |
C4H8O3 |
Poids moléculaire |
104.10 g/mol |
Nom IUPAC |
3-hydroxy-2-methoxypropanal |
InChI |
InChI=1S/C4H8O3/c1-7-4(2-5)3-6/h2,4,6H,3H2,1H3 |
Clé InChI |
LFHDVXRLUAMVMT-UHFFFAOYSA-N |
SMILES canonique |
COC(CO)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


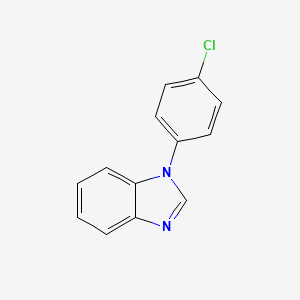
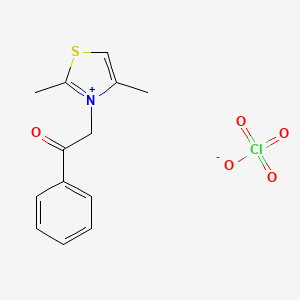

![4,4'-[(4-Methoxyphenyl)azanediyl]dibenzaldehyde](/img/structure/B14133887.png)
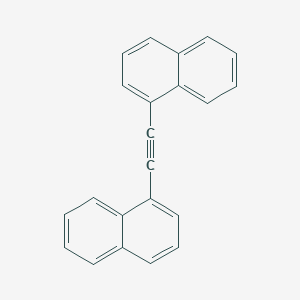
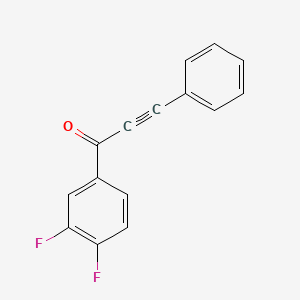
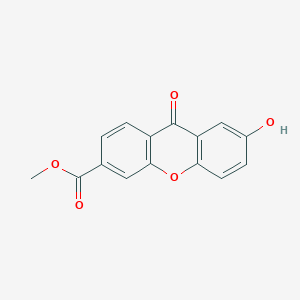

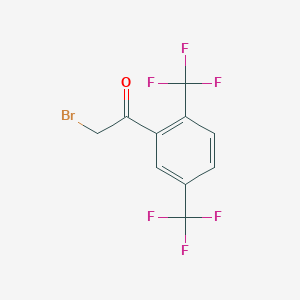
![6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14133921.png)
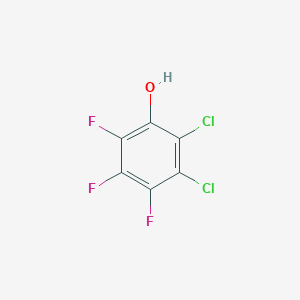
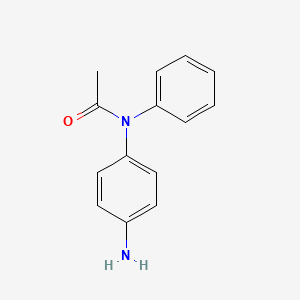
![(1S,3aR,6aS)-2-((S)-2-((S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)-N-((3R)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl)octahydrocyclopenta[c]pyrrole-1-carboxamide](/img/structure/B14133938.png)
